{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile
Overview
Description
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile (TFPA) is a compound belonging to the family of oxadiazoles, which are heterocyclic aromatic compounds that have five-membered ring structures. TFPA is a derivative of acetonitrile, and has been widely studied for its potential applications in various fields, such as organic synthesis, drug delivery, and materials science. The unique properties of TFPA, such as its low toxicity, high stability, and good solubility in organic solvents, make it a promising compound for a variety of applications.
Scientific Research Applications
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Pharmaceutical Research
- Trifluoromethylphenyl compounds have been used in the preparation of various pharmaceutical agents . For example, 3-(Trifluoromethyl)phenol was used in the preparation of travoprost, an antiglaucoma agent .
- Oxadiazole compounds have been reported as anticancer and antioxidant agents . A series of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines was synthesized based on the structures of reported compounds, SU-101, IMC38525, and FTAB .
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Organic Synthesis
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Agrochemical Research
- Trifluoromethylpyridine (TFMP) and its intermediates, which share some structural similarities with your compound, are important ingredients for the development of agrochemical compounds . They are used in the production of pesticides that prevent crop losses caused by parasites and protect human populations from diseases such as malaria, dengue fever, or the Zika virus .
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Pesticide Development
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Material Science
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Organic Synthesis
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Pesticide Production
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Chemical Engineering
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Pharmaceuticals
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Agrochemicals and Dyestuff
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Material Science
properties
IUPAC Name |
2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-6-15)18-17-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOBCHNCMFOFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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